Product packaging for 4H-Pyrazolo[1,5-a]indol-4-one(Cat. No.:)

4H-Pyrazolo[1,5-a]indol-4-one

Cat. No.: B13032119
M. Wt: 170.17 g/mol
InChI Key: PCVHSGVVEFLZCY-UHFFFAOYSA-N
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Description

4H-Pyrazolo[1,5-a]indol-4-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]indole core is recognized as the most stable isomer among the possible pyrazoloindole structures . This family of fused heterocyclic compounds is frequently investigated for its potential biological activity. Research into analogous structures has shown that derivatives of the 4H-pyrazolo[1,5-a]indole scaffold can exhibit potent biological properties. For instance, some salts derived from this core have demonstrated anti-cancer activity through the inhibition of topoisomerase I . Furthermore, related spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles are considered new chemical entities with potential for further functionalization, which may render them biologically active . The synthetic approaches for building this class of molecules can vary, with modern methods aiming to use simple starting materials like indole and cycloalkanone to form complex structures in good yields without relying on expensive or toxic metal catalysts . As a versatile building block, this compound provides researchers with a key intermediate for the design and synthesis of novel compounds for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B13032119 4H-Pyrazolo[1,5-a]indol-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

pyrazolo[1,5-a]indol-4-one

InChI

InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-9(10)5-6-11-12/h1-6H

InChI Key

PCVHSGVVEFLZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=NN23

Origin of Product

United States

Synthetic Methodologies for 4h Pyrazolo 1,5 a Indol 4 One and Its Derivatives

Classical and Established Synthetic Routes

Pioneering work in the synthesis of this heterocyclic system established several key intramolecular reaction strategies. These routes often involve the construction of a pyrazole (B372694) ring followed by its fusion to a benzene (B151609) ring to form the indole (B1671886) system.

One of the earliest successful approaches involves the intramolecular cycloaddition of 2-allylphenylhydrazones. This method, developed by Katayama and colleagues, begins with the synthesis of a phenylhydrazone substituted with an allyl group at the ortho position. mdpi.com The key step is an acid-catalyzed intramolecular cycloaddition, which forms a 2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]indole intermediate. Subsequent oxidation of this dihydropyrazoloindole, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the aromatic 4H-pyrazolo[1,5-a]indole core. mdpi.com

Table 1: Intramolecular Cycloaddition of 2-Allylphenylhydrazones

StepStarting MaterialKey Reagent(s)Intermediate/ProductDescription
12-Allylphenylhydrazine derivativeAldehyde or Ketone2-AllylphenylhydrazoneFormation of the hydrazone precursor.
22-AllylphenylhydrazoneAcid catalystDihydropyrazoloindoleIntramolecular cycloaddition to form the fused ring system.
3DihydropyrazoloindoleDDQ2-Substituted 4H-Pyrazolo[1,5-a]indoleOxidation to the final aromatic product. mdpi.com

Another established route relies on the intramolecular cyclization of pyrazoles that are pre-functionalized with a suitable phenyl substituent. mdpi.com A prominent example is the use of 1-(2'-carboethoxyphenyl)pyrazoles. In this strategy, the pyrazole is N-substituted with a phenyl ring bearing a carboethoxy group at the ortho position. Under appropriate conditions, this substrate undergoes an intramolecular cyclization, such as a Friedel-Crafts acylation or a similar reaction, to form the tricyclic core of the pyrazolo[1,5-a]indol-4-one system. mdpi.com

This approach is often a subsequent step to the intramolecular cyclization of 1-(2'-carboethoxyphenyl)pyrazoles. After the initial cyclization forms the pyrazolo[1,5-a]indol-4-one structure, a subsequent reductive decarbonylation step can be employed. This process removes a carbonyl group, which can be an effective way to achieve the final, desired substitution pattern on the heterocyclic core. mdpi.com

Table 2: Intramolecular Cyclization and Decarbonylation

StepStarting MaterialKey TransformationProduct
11-(2'-Carboethoxyphenyl)pyrazoleIntramolecular CyclizationFused Tricyclic Ketone
2Fused Tricyclic KetoneReductive Decarbonylation2-Substituted 4H-Pyrazolo[1,5-a]indole

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the 4H-pyrazolo[1,5-a]indol-4-one scaffold, often providing access to novel and complex derivatives.

A recently developed and powerful strategy allows for the synthesis of complex derivatives, such as spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. mdpi.com This multi-step process begins with tryptophol (B1683683) and 2-bromocyclopentanone, which react to form an intermediate that is converted to an indole-O-(methylsulfonyl)oxime. mdpi.comrsc.org The key transformation is triggered by heating this oxime with various alcohols in the presence of a base like N,N-diisopropylethylamine (DIPEA). This step initiates a cascade reaction involving alkylative dearomatization and an intramolecular N-imination, which concurrently forms both the spirocyclopropane and the 4H-pyrazolo[1,5-a]indole structures. This method provides good to excellent yields, ranging from 67–84%. mdpi.comrsc.org

Table 3: Synthesis via Alkylative Dearomatization and Intramolecular N-Imination

EntryStarting MaterialsKey IntermediateReagents for Key StepProductYield (%)
1Tryptophol, 2-BromocyclopentanoneIndole-O-(methylsulfonyl)oximeAlcohol, DIPEASpirocyclopropane-containing 4H-pyrazolo[1,5-a]indole67-84 mdpi.comrsc.org

Modern synthetic methods increasingly rely on transition-metal-catalyzed reactions to build complex heterocyclic frameworks with high regioselectivity. While direct applications for the synthesis of the parent this compound are still emerging, analogous strategies for related fused N-heterocycles highlight the potential of this approach. For instance, rhodium(III)-catalyzed C-H activation and subsequent [4+2] annulation of pyrazolidinones with sulfoxonium ylides have been used to synthesize pyrazolo[1,2-a]cinnolines. This type of reaction, where a C-H bond on the pyrazole or an attached aryl ring is activated by a metal catalyst to initiate a cyclization cascade, represents a state-of-the-art method for constructing fused rings. Similarly, palladium-catalyzed cascade reactions are widely used for the synthesis of other indole-containing fused systems, such as indoloquinolinones. These methods often involve an initial C-H activation or cross-coupling, followed by an intramolecular annulation that builds the new ring system in a highly controlled manner. The application of such regioselective, metal-catalyzed annulation strategies is a promising future direction for the efficient and versatile synthesis of novel this compound derivatives.

Multi-component Reaction Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent an efficient strategy for synthesizing complex heterocyclic systems. While the direct synthesis of this compound via a documented MCR is not extensively reported, analogous pyrazolo-fused heterocycles are commonly assembled using this approach. For instance, the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines has been achieved by reacting 5-aminopyrazole, an aromatic aldehyde, and dimedone. nih.gov This highlights the potential for developing a similar one-pot synthesis for the this compound scaffold, which would offer advantages in terms of atom economy and procedural simplicity.

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in modern organic synthesis, enabling the formation of key chemical bonds with high efficiency and selectivity. Catalysts based on palladium, copper, and gold have been instrumental in developing synthetic routes to the pyrazolo[1,5-a]indole framework.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions are typically employed to functionalize a pre-existing heterocyclic core. For the synthesis of pyrazolo[1,5-a]indole derivatives, a common strategy involves the initial synthesis of a halogenated intermediate, such as an iodo-substituted pyrazolo[1,5-a]indole. This intermediate can then undergo various palladium-mediated coupling reactions, including Suzuki, Stille, and Sonogashira reactions, to introduce a wide range of substituents.

This approach has been successfully applied to the analogous pyrazolo[1,5-a]-1,3,5-triazine system, where an 8-iodo derivative serves as a versatile precursor for generating diverse 8-substituted products. researchgate.net The application of this methodology allows for the late-stage diversification of the this compound scaffold, providing access to libraries of compounds with varied functionalities.

Selected Palladium-Catalyzed Reactions for Analogous Systems

Coupling Reaction Catalyst Reactant Product Functionality
Stille Pd(PPh₃)₄ Organostannane Alkyl, Vinyl, Aryl
Suzuki Pd(OAc)₂ / PPh₃ Boronic Acid Aryl, Heteroaryl
Copper- and Gold-Catalyzed Approaches

Copper and gold catalysts offer unique reactivity for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed intramolecular N-arylation has been utilized to synthesize various 2- and/or 3-substituted derivatives of 4H-pyrazolo[1,5-a]indole. mdpi.com This method typically involves the cyclization of a suitably functionalized pyrazole precursor. A notable approach starts from 1,3-diketones and hydrazine, which react in a tandem sequence to form the pyrazole intermediate that subsequently undergoes copper-catalyzed cyclization to yield the final indole framework. mdpi.com

Gold catalysts are particularly effective at activating C-C multiple bonds, such as alkynes, toward nucleophilic attack. An efficient gold-catalyzed synthesis of the related pyrazolo[1,5-a]pyridines has been developed from pyrazole-substituted propargyl alcohols. researchgate.net This reaction proceeds via a 6-endo-dig cyclization, where an intramolecular C-N bond is formed regioselectively. This strategy demonstrates the potential for gold-catalyzed cycloisomerization reactions to construct the this compound ring system from acyclic precursors containing a pyrazole ring and a propargyl alcohol moiety.

Brønsted Acid Accelerated Oxidative Radical Annulation

While a specific Brønsted acid-accelerated oxidative radical annulation for this compound is not prominently documented, the principles of this methodology are applied in modern heterocyclic synthesis. Such a reaction would likely involve the generation of a radical species from an indole or pyrazole precursor, followed by an intramolecular cyclization (annulation) onto an adjacent aromatic ring. The Brønsted acid would serve to activate the substrate or a participating oxidant, while the oxidant facilitates the radical generation and subsequent aromatization of the newly formed ring. This advanced strategy allows for the construction of fused ring systems under conditions that are often milder than traditional condensation reactions.

Green Chemistry Methodologies in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of alternative energy sources, such as ultrasonic irradiation, is a key aspect of this approach.

Ultrasonic Irradiation Applications

The use of ultrasonic irradiation as an energy source can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique, known as sonochemistry, has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to the pyrazolo[1,5-a]indole core. researchgate.netbme.hu

In a typical application, the cyclocondensation reaction between a 3-aminopyrazole (B16455) and a β-enaminone or a similar 1,3-dielectrophile is carried out in a suitable solvent under ultrasonic irradiation. nih.govresearchgate.net The acoustic cavitation generated by the ultrasound waves creates localized high-pressure and high-temperature zones, which dramatically increases the reaction rate. This methodology avoids the need for prolonged heating, reduces energy consumption, and often simplifies the work-up procedure, making it an environmentally benign alternative for the synthesis of these heterocyclic systems. researchgate.netbme.hu

Comparison of Conventional vs. Ultrasonic Synthesis for Pyrazolo[1,5-a]pyrimidines

Method Reaction Time Temperature Yield Range Reference
Conventional Heating Several Hours Reflux Moderate to Good bme.hu

Synthesis of Analogues and Functionalized Derivatives

The synthesis of functionalized derivatives and analogues of this compound is crucial for developing new chemical entities. Advanced methodologies have been established to introduce diverse structural motifs and functional groups with high precision.

Strategies for Spirocyclopropane-Containing Pyrazoloindoles

A notable strategy for creating complex analogues involves the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. A specific method has been reported that proceeds through an alkylative dearomatization and subsequent intramolecular N-imination of an indole–O-(methylsulfonyl)oxime intermediate. nih.govresearchgate.net

The synthesis begins with tryptophol and 2-bromocyclopentanone. nih.gov These starting materials react in the presence of HBF₄·OEt₂ to yield 1,2,3,5,6,11-hexahydrocyclopenta researchgate.netnih.govoxepino[4,5-b]indole. nih.gov This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride to form an oxime, which is subsequently bis-methanesulfonated. nih.gov The final key step involves heating the resulting indole–O-(methylsulfonyl)oxime with various alcohols in the presence of N,N-diisopropylethylamine (DIPEA). researchgate.netnih.gov This triggers a cascade of double cyclization reactions, proposedly an alkylative dearomatization and an intramolecular N-imination, to form the target spirocyclopropane-containing 4H-pyrazolo[1,5-a]indole structures. nih.govmdpi.com This transformation efficiently constructs both the spirocyclopropane and the pyrazoloindole core in a single step. nih.gov

The reaction sequence provides the desired spirocyclic products in good to excellent yields, demonstrating a robust method for accessing these unique molecular architectures. researchgate.net

Table 1: Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles

CompoundAlcohol ReagentYield (%)
6aMethanol84%
6bEthanol81%
6cPropan-1-ol75%
6dButan-1-ol78%
6ePentan-1-ol67%

Regioselective Functionalization Techniques (e.g., Halogenation via Hypervalent Iodine)

Regioselective functionalization allows for the precise modification of specific positions on the pyrazoloindole scaffold. One powerful technique is the direct C-H halogenation using hypervalent iodine(III) reagents, which offers a mild and environmentally friendly approach. rsc.org While extensively demonstrated on the related pyrazolo[1,5-a]pyrimidine (B1248293) core, the principles are applicable to other pyrazole-fused systems. rsc.orgorganic-chemistry.org

This method employs readily available potassium halide salts (e.g., KX, where X = I, Br, Cl) as the halogen source and a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) as the oxidant. rsc.org The reaction is often performed in water at ambient temperature, highlighting its green chemistry credentials. rsc.org The process is believed to proceed through an electrophilic substitution mechanism. rsc.org This technique has been successfully used for the C3-halogenation of pyrazolo[1,5-a]pyrimidines, affording the corresponding 3-halo derivatives in good to excellent yields. rsc.org A similar strategy involving a PhICl₂/NH₄SCN system has been used for the C-4 thiocyanation of pyrazole rings. springernature.com The high regioselectivity of these reactions is a key advantage, allowing for controlled functionalization without the need for complex protecting group strategies. rsc.orgspringernature.com

Table 2: Examples of Hypervalent Iodine-Mediated Functionalization of Pyrazole Systems

Substrate TypeReagentsPosition FunctionalizedProduct TypeYield Range
Pyrazolo[1,5-a]pyrimidinePIDA, KBr, H₂OC33-Bromo derivative~88%
Pyrazolo[1,5-a]pyrimidinePIDA, KI, H₂OC33-Iodo derivativeGood to Excellent
1-Phenyl-3,5-dimethylpyrazolePhICl₂, NH₄SCN, TolueneC44-Thiocyano derivative~87%
1-Phenyl-3,5-dimethylpyrazolePhICl₂, KSeCN, TolueneC44-Selenocyano derivativeGood

Diversification via Click Chemistry

Click chemistry provides a powerful tool for the diversification of complex molecules by joining molecular building blocks with high efficiency and selectivity. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. organic-chemistry.orgnih.gov This reaction is known for its reliability, broad scope, and tolerance of a wide variety of functional groups. organic-chemistry.org

For the this compound scaffold, a diversification strategy would involve introducing either an azide (B81097) or a terminal alkyne functionality onto the core structure. This functionalized pyrazoloindole could then be reacted with a library of complementary alkynes or azides, respectively, via CuAAC. This approach allows for the rapid generation of a large number of diverse analogues where different substituents are appended to the core via the triazole linker.

While direct application on the this compound is not extensively documented, the utility of this approach is well-established for other heterocyclic systems. For example, intramolecular azide-alkyne cycloadditions have been used to construct novel, complex heterocyclic scaffolds. rsc.org Furthermore, other forms of click reactions, such as the photo-induced coupling of acylsilanes with the N-H bond of indoles, demonstrate the potential for applying click-type reactions to this class of compounds. nih.gov The principles of click chemistry offer a modular and highly efficient strategy for exploring the structure-activity relationships of this compound derivatives.

Spectroscopic and Structural Elucidation of 4h Pyrazolo 1,5 a Indol 4 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 4H-pyrazolo[1,5-a]indole derivatives reveals characteristic signals for the aromatic and heterocyclic protons. For instance, in a spirocyclopropane-containing derivative, the protons of the two CH₂ groups connected to the indole (B1671886) moiety appear as two triplets centered at 3.23 and 3.96 ppm. mdpi.com The sole olefinic proton in a related cyclopentenone oxime moiety resonates between 7.53 and 7.70 ppm. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. In a derivative of 4H-pyrazolo[1,5-a]indole, the β-carbon of an enone oxime shows a peak at 143.60 ppm. mdpi.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related heterocyclic system, ¹³C resonances are unambiguously assigned using two-dimensional experiments and gated decoupled spectra, which also allow for the determination of one-bond and long-range ¹³C-¹H coupling constants. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly valuable for nitrogen-containing heterocycles like 4H-pyrazolo[1,5-a]indol-4-one. In a pyrano[2,3-c]pyrazol-4(2H)-one derivative, the ¹H-¹⁵N HMBC spectrum revealed a downfield ¹⁵N signal at δ -62.2 ppm, in addition to the "pyrrole-like" N-2 at δ -166.9 ppm and the "pyridine-like" N-1 at δ -117.1 ppm of the pyrazole (B372694) moiety. nih.gov This technique provides direct information about the electronic environment of the nitrogen atoms within the heterocyclic rings.

Below is an interactive table summarizing typical NMR data for a substituted 4H-Pyrazolo[1,5-a]indole derivative.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.70–7.53mOlefinic H
¹H7.36dtAromatic H
¹H7.23–7.07mAromatic H
¹H3.96t-CH₂-
¹H3.23t-CH₂-
¹³C168.37sC=O
¹³C143.60sC=N
¹³C135.05sAromatic C
¹³C130.97sAromatic C
¹³C128.60sAromatic C
¹³C128.41sAromatic C
¹³C122.50sAromatic C
¹³C119.45sAromatic C
¹³C118.61sAromatic C
¹³C111.21sAromatic C
¹³C110.40sAromatic C
¹³C62.47s-CH₂-
¹³C29.97s-CH₂-
¹³C28.45s-CH₂-
¹³C25.25s-CH₂-
¹⁵N-62.2Pyridine-like N
¹⁵N-117.1Pyridine-like N (pyrazole)
¹⁵N-166.9Pyrrole-like N (pyrazole)

To definitively establish the connectivity and regiochemistry of the this compound core, advanced two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For instance, in the formation of a methylpyridinium iodide derivative of a related pyrazole system, distinct NOEs were observed between the methyl group protons and the neighboring pyridinium (B92312) protons, confirming their close spatial relationship. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, in a pyrano[2,3-c]pyrazol-4(2H)-one derivative, olefinic protons were distinguished based on their long-range ¹H-¹³C HMBC correlations with neighboring quaternary carbons. nih.gov The ¹H-¹⁵N HMBC experiment is also instrumental in assigning nitrogen resonances. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental composition. pnnl.govlongdom.org For newly synthesized 4H-pyrazolo[1,5-a]indole derivatives, HRMS is used to validate the proposed molecular formula. For example, the molecular formula of a spirocyclopropane-containing derivative was confirmed by HRMS, with a calculated mass of 257.1285 for [C₁₅H₁₆N₂O₂ + H⁺] and a found mass of 257.1283. mdpi.com This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of a 4H-pyrazolo[1,5-a]indole derivative would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1750 cm⁻¹. Other characteristic peaks would include those for C=N stretching and C-H stretching of the aromatic and heterocyclic rings. For instance, in a related oxime derivative, the presence of the oxime functionality was confirmed by stretching vibration bands at 3572 cm⁻¹ (O-H), 1645 cm⁻¹ (C=N), and 922 cm⁻¹ (N-O). mdpi.com

The table below summarizes typical IR absorption frequencies for functional groups present in this compound and its derivatives.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (ketone)~1700
C=N~1650
Aromatic C=C~1600, ~1475
Aromatic C-H~3100-3000
Alkyl C-H~3000-2850

X-ray Crystallographic Analysis for Solid-State Structure Determination

While NMR and MS provide invaluable information about the connectivity and composition of a molecule, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly important for confirming the regiochemistry and stereochemistry of complex molecules. For pyrazolo[1,5-a]pyrimidine-7(4H)-ones, a related class of compounds, single-crystal X-ray diffraction was used to verify the tautomeric form present in the crystalline state. acs.org Similarly, for substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction of a single crystal confirmed the structure suggested by spectral characterization. mdpi.com Obtaining a single crystal suitable for X-ray analysis is a critical step in the complete structural elucidation of a new this compound derivative.

Advanced Research Applications of 4h Pyrazolo 1,5 a Indol 4 One and Its Derivatives

Medicinal Chemistry Scaffold Design and Structure-Activity Relationship (SAR) Studies

Current research literature does not provide specific studies on the 4H-Pyrazolo[1,5-a]indol-4-one scaffold as an inhibitor for the specified protein kinases. While related fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, have been extensively investigated for kinase inhibition, this activity has not been documented for the pyrazolo[1,5-a]indole core.

Derivatives of the pyrazolo[1,5-a]indole scaffold have been identified as a novel class of topoisomerase (topo) inhibitors. nih.govresearchgate.net Unlike "topo poisons" such as etoposide (B1684455) or camptothecin, which stabilize the enzyme-DNA cleavable complex, these compounds act as catalytic inhibitors. researchgate.net They inhibit the function of topoisomerases without causing a significant accumulation of DNA-topo cleavable complexes. researchgate.net

Studies have identified several derivatives with potent activity against either topoisomerase II (Topo II) or both topoisomerase I (Topo I) and Topo II. researchgate.net The compounds demonstrate DNA-intercalating activity, which affects the supercoil structure of DNA. researchgate.net Specific derivatives, designated GS-2, GS-3, and GS-4, were found to be strong inhibitors of Topo II, while GS-5 acts as a dual inhibitor of both Topo I and Topo II. researchgate.net The inhibitory activity of GS-5 against Topo I is attributed to the presence of a hydroxyl group at the C-6 position. researchgate.net

Band depletion analysis in living cells confirmed that these compounds target Topo I and/or Topo II, as they suppress the depletion of intracellular free enzymes typically caused by topo poisons. researchgate.net

Inhibitory Activity of Pyrazolo[1,5-a]indole Derivatives Against Topoisomerases
CompoundTarget Enzyme(s)IC50 (μM)Mechanism
GS-2Topo II10-30Catalytic Inhibitor
GS-3Topo II10-30Catalytic Inhibitor
GS-4Topo II10-30Catalytic Inhibitor
GS-5Topo I and Topo II~10 (Topo I), 10-30 (Topo II)Dual Catalytic Inhibitor

There is no available research focused on this compound or its derivatives as inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ).

Exploratory studies into the antiviral or antimicrobial applications of the this compound scaffold have not been reported in the reviewed scientific literature.

The pyrazolo[1,5-a]indole scaffold is a foundation for derivatives with a broad spectrum of antitumor activities. nih.gov These compounds exhibit moderate to strong growth-inhibitory activity across various human cancer cell lines. researchgate.net

The primary mechanism for the cytotoxic activity of these derivatives involves the generation of intracellular reactive oxygen species (ROS). nih.gov In a study using the derivative GS-2 on breast cancer MDA-MB-231 cells, the compound caused a time- and dose-dependent increase in ROS levels. nih.gov This elevation in ROS leads to several downstream effects, including:

Inhibition of Topoisomerase Expression : The induced ROS appear to target and inhibit the expression of topoisomerases. nih.gov

DNA Damage : Increased ROS levels contribute to significant DNA damage. nih.gov

Apoptosis Induction : The cascade includes the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3, leading to programmed cell death. nih.gov

The apoptotic effects induced by GS-2 can be significantly attenuated by the use of an antioxidant, N-acetyl cysteine (NAC), confirming that ROS generation is a critical step in its antitumor mechanism. nih.gov

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]indole derivatives have established key structural requirements for their anti-cancer activity. nih.gov The essential findings include:

N(1)-quaternarization : This modification is crucial for the compound's anticancer activity. nih.gov

2-Substituent : The size and polarity of the substituent at the 2-position significantly influence the in vitro activity. nih.gov

4-Substituent : The substituent at the 4-position has a minor impact on activity compared to the other factors. nih.gov

No studies documenting the use or investigation of this compound derivatives in the field of agrochemical research were identified.

Materials Science Applications of this compound and its Derivatives

The unique photophysical properties inherent in fused heterocyclic systems like pyrazolo[1,5-a]indoles suggest their potential utility in the realm of materials science. Research into structurally similar compounds, such as pyrazolo[1,5-a]pyrimidines, has revealed promising applications in optical and sensor technologies. nih.govnih.govthieme-connect.de While direct studies on this compound are limited, the broader class of pyrazole and indole-containing materials provides a strong basis for exploring their potential in advanced applications.

Integration into Polymeric Systems for Enhanced Properties

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for tailoring the optical, electronic, and thermal properties of the resulting materials. While specific research on the integration of this compound into polymeric systems is not extensively documented, the principles of polymer chemistry suggest that this class of compounds could be functionalized to enable polymerization.

Derivatives of this compound could be synthesized with reactive groups, such as vinyl, acrylate, or halide functionalities, which would allow them to act as monomers in various polymerization reactions. The resulting polymers could exhibit enhanced thermal stability, altered solubility, and, most notably, unique photoluminescent properties. The rigid and planar structure of the pyrazolo[1,5-a]indole core could contribute to the formation of polymers with interesting solid-state packing, which in turn would influence their bulk optical and electronic characteristics.

For instance, research on pyrazolo[1,5-a]pyrimidines has demonstrated that their incorporation into materials can lead to solid-state emitters with tunable fluorescence. nih.govresearchgate.netrsc.org This suggests that polymers containing the this compound scaffold could be developed for applications in organic light-emitting diodes (OLEDs), fluorescent coatings, and advanced optical components. The specific properties of such polymers would be highly dependent on the nature and position of substituents on the heterocyclic core.

Optical and Chemosensor Functionality Research

The field of optical and chemosensor technology represents a promising area for the application of this compound and its derivatives. The inherent fluorescence of many pyrazole and indole-containing compounds forms the basis for their use as sensors for a variety of analytes.

Research on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown that these compounds can act as fluorescent probes with tunable photophysical properties. nih.govresearchgate.netrsc.org The absorption and emission wavelengths, as well as the quantum yields of these fluorophores, are sensitive to the electronic nature of substituents on the heterocyclic ring. nih.gov This tunability is a key feature for the design of specific chemosensors.

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives in THF

CompoundSubstituent at Position 7Absorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
4a4-Pyridyl3564070.48 nih.gov
4dPhenyl3484020.31 nih.gov
4e4-Methoxyphenyl3604110.62 nih.gov

Derivatives of this compound could be designed to act as chemosensors for various analytes, including metal ions and anions. The sensing mechanism would likely involve the interaction of the analyte with heteroatoms or specific functional groups on the pyrazolo[1,5-a]indole scaffold, leading to a detectable change in the compound's fluorescence (e.g., quenching or enhancement) or a colorimetric response.

For example, pyrazole-based sensors have been developed for the detection of cations such as Cr2+, Hg2+, Ni2+, and Co2+. mdpi.com The binding of these metal ions to the sensor molecule alters its electronic structure, resulting in a change in its photophysical properties. Similarly, indole-based chemosensors have been utilized for the detection of various ions.

Table 2: Sensing Applications of Pyridine Derivatives as Fluorescent Sensors

Sensor CompoundTarget AnalyteSensing MechanismObserved ChangeReference
Pyridine DerivativeCr2+, Co2+, Cu2+ComplexationChange in fluorescence intensity mdpi.com
Pyrazolo[1,5-a]pyrimidine saltsCyanide-- thieme-connect.de

Furthermore, the development of sensors for anions is an active area of research. unica.it Functionalized this compound derivatives could potentially be designed to selectively bind and signal the presence of environmentally or biologically important anions. The design of such sensors would involve the strategic placement of hydrogen-bond donors or other anion-binding motifs on the heterocyclic framework.

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